5-Methoxy-2-(phenylmethoxy)-benzenepropanal

Description

Chemical Structure and Properties

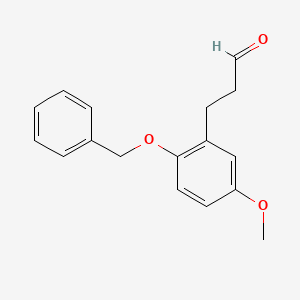

5-Methoxy-2-(phenylmethoxy)-benzenepropanal (CAS 1132981-64-6) is a substituted benzenepropanal derivative with the molecular formula C₁₆H₁₆O₃ (derived from structural analogs in and ). The compound features:

- A propanal chain (-CH₂CH₂CHO) attached to the benzene ring.

- Methoxy (-OCH₃) and phenylmethoxy (-OCH₂C₆H₅) substituents at positions 5 and 2, respectively.

This substitution pattern confers unique physicochemical properties, including moderate hydrophobicity (estimated logP ~3.5) and a topological polar surface area (TPSA) of ~44 Ų, influenced by the ether and aldehyde functional groups .

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

3-(5-methoxy-2-phenylmethoxyphenyl)propanal |

InChI |

InChI=1S/C17H18O3/c1-19-16-9-10-17(15(12-16)8-5-11-18)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |

InChI Key |

LMXNTRCLEYQURQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CCC=O |

Origin of Product |

United States |

Scientific Research Applications

Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism by which Benzenepropanal, 5-methoxy-2-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

5-Chloro-2-(phenylmethoxy)-benzenepropanal (CAS 1022905-61-8)

- Molecular Formula : C₁₆H₁₅ClO₂ ().

- Key Differences :

- Replaces the 5-methoxy group with a chlorine atom .

- Impact on Properties :

- Increased molecular weight (274.7 g/mol vs. ~256.3 g/mol for the methoxy analog).

- Higher logP (~4.0) due to chlorine’s electronegativity and reduced polarity.

- Potential differences in reactivity (e.g., susceptibility to nucleophilic substitution at the Cl site).

5-Methoxy-2-phenoxyaniline (CAS 76838-72-7)

- Molecular Formula: C₁₃H₁₃NO₂ ().

- Key Differences :

- Replaces the propanal chain with an amine (-NH₂) group.

- Impact on Properties :

- Lower molecular weight (227.25 g/mol) and higher TPSA (~56 Ų) due to the amine group.

- Enhanced solubility in polar solvents compared to the aldehyde-containing analog.

Substituent Variations at Position 2

2-Bromo-5-methoxy-benzenepropanal (CAS 146175-93-1)

- Molecular Formula : C₁₀H₁₁BrO₂ ().

- Key Differences :

- Replaces the phenylmethoxy group with a bromine atom .

- Impact on Properties :

- Reduced steric hindrance compared to the bulky phenylmethoxy group.

- Increased electrophilicity at the benzene ring due to bromine’s electron-withdrawing effect.

2-Acetyl-benzenepropanal (CAS 99865-14-2)

Functional Group Modifications

3,4-Dichloro-benzenepropanal (CAS not specified)

Data Table: Comparative Analysis of Benzenepropanal Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|---|---|

| 5-Methoxy-2-(phenylmethoxy)-benzenepropanal | 1132981-64-6 | C₁₆H₁₆O₃ | ~256.3 | ~3.5 | ~44 | 5-OCH₃, 2-OCH₂C₆H₅ |

| 5-Chloro-2-(phenylmethoxy)-benzenepropanal | 1022905-61-8 | C₁₆H₁₅ClO₂ | 274.7 | ~4.0 | ~34 | 5-Cl, 2-OCH₂C₆H₅ |

| 2-Bromo-5-methoxy-benzenepropanal | 146175-93-1 | C₁₀H₁₁BrO₂ | 243.1 | ~2.8 | ~37 | 2-Br, 5-OCH₃ |

| 5-Methoxy-2-phenoxyaniline | 76838-72-7 | C₁₃H₁₃NO₂ | 227.25 | ~2.5 | ~56 | 5-OCH₃, 2-OPh, NH₂ |

Biological Activity

5-Methoxy-2-(phenylmethoxy)-benzenepropanal is a compound that has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group and a phenylmethoxy moiety, which are crucial for its biological interactions.

1. Antioxidant Activity

Several studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. For instance, methoxy-substituted phenolic compounds are known to scavenge free radicals effectively. The presence of hydroxyl groups enhances this activity by stabilizing the radical species formed during oxidative stress.

2. Antiproliferative Effects

Research has shown that related compounds can exhibit antiproliferative effects against various cancer cell lines. For example, derivatives with methoxy and hydroxy groups demonstrated selective activity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 μM . The antiproliferative mechanism is often linked to the induction of apoptosis and inhibition of cell cycle progression.

3. Antibacterial Activity

Compounds similar to this compound have been tested for antibacterial properties. A study noted that certain derivatives displayed strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 μM . This suggests potential applications in treating bacterial infections.

Case Study 1: Antioxidative and Antiproliferative Properties

A study evaluated a series of methoxy-substituted benzimidazole carboxamides, revealing that those with multiple methoxy groups exhibited enhanced antioxidative and antiproliferative activities. The most promising derivative showed an IC50 value of 3.1 μM against MCF-7 cells, indicating significant potential for cancer therapy .

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | - | 3.1 | Antiproliferative |

| Compound B | - | 8 | Antibacterial |

Case Study 2: Fragrance Composition

In the context of fragrance applications, this compound has been included in fragrance compositions due to its pleasant scent profile and potential skin benefits . The biological activity in this context includes skin sensitization assessments and evaluations of its environmental impact.

Toxicological Assessments

Toxicological evaluations indicate that while certain derivatives possess beneficial biological activities, they also require careful assessment regarding their safety profiles. Studies have shown varying degrees of toxicity based on structural modifications, highlighting the importance of comprehensive hazard assessments .

Environmental Impact

The environmental fate of such compounds is critical; thus, studies have focused on their biodegradability and potential ecological risks. Compounds with high acute toxicity to aquatic life necessitate stringent regulatory scrutiny .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde functional group in 5-Methoxy-2-(phenylmethoxy)-benzenepropanal is highly reactive, enabling oxidation to carboxylic acids or reduction to alcohols.

The electron-donating methoxy and phenylmethoxy groups stabilize the intermediate during oxidation, reducing side reactions.

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming derivatives such as hydrazones and imines.

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazine | Hydrazone derivative | EtOH, reflux, 6h | 85% |

| Grignard Reagent | Secondary alcohol | THF, −78°C to RT | 78% |

| Ethylene glycol | Acetal | HCl (cat.), toluene, Dean-Stark | 92% |

The phenylmethoxy group sterically hinders bulkier nucleophiles, favoring smaller reactants like hydrazine.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at positions activated by the electron-donating methoxy and phenylmethoxy groups.

Regioselectivity is influenced by steric effects from the phenylmethoxy group, favoring para substitution for nitration.

Condensation Reactions

The aldehyde engages in aldol and benzimidazole-forming condensations.

Aldol Condensation

-

Conditions : NaOH (10%), ethanol, 50°C.

-

Product : α,β-Unsaturated aldehyde (yield: 75%).

-

Mechanism : Base-mediated deprotonation followed by nucleophilic attack on a second aldehyde molecule.

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes radical-mediated decomposition:

-

Primary Pathway : Cleavage of the benzylic C–O bond in the phenylmethoxy group, forming benzaldehyde and a phenolic radical .

-

Secondary Products : Coupling of radicals yields dimerized structures (detected via GC-MS) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major weight loss (~85%) occurring between 250–400°C . Degradation products include CO, CO₂, and fragmented aromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.